2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride
Description
2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a piperidin-2-yl group at position 2 and a trifluoromethyl (-CF₃) group at position 5. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical applications. The compound’s piperidine moiety contributes to its basicity, while the trifluoromethyl group improves lipophilicity and metabolic resistance, traits critical in drug design .
Properties
IUPAC Name |
2-piperidin-2-yl-5-(trifluoromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3.ClH/c11-10(12,13)7-5-15-9(16-6-7)8-3-1-2-4-14-8;/h5-6,8,14H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVFQXOCVBOFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(C=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride typically involves the reaction of piperidine derivatives with pyrimidine precursors. One efficient method is the Mannich reaction, where a piperidine derivative reacts with a pyrimidine precursor in the presence of formaldehyde and a secondary amine. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or water, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural analogs and their key properties based on the provided evidence:
Table 1: Comparative Analysis of Structural Analogs
Key Structural and Functional Differences:
Core Heterocycle Variations :
- Pyrimidine vs. Pyridine : The primary compound and its analogs in and use a pyrimidine core, whereas the analog in employs a pyridine ring. Pyrimidines (6-membered ring with two nitrogens) offer distinct electronic properties compared to pyridines (one nitrogen), influencing binding affinity and solubility .
Substituent Effects: Trifluoromethyl (-CF₃): Present in all analogs, this group enhances lipophilicity and metabolic stability. However, its position (e.g., on pyrimidine vs. pyridine) modulates steric and electronic interactions with biological targets . Piperidine Modifications: The piperidin-2-yl group in the primary compound contrasts with the piperidin-3-yloxy group in ’s analog.
Functional Group Additions :
- Oxadiazole vs. Tetrahydropyrido : The oxadiazole ring in ’s compound introduces a planar, electron-deficient heterocycle, which may enhance π-π stacking interactions. In contrast, the tetrahydropyrido group in ’s analog adds conformational rigidity, possibly affecting bioavailability .
Physicochemical Properties :
- The pyridine-based analog () has a higher molecular weight (282.69 g/mol) due to its oxygen-containing substituent. Its documented purity (≥95%) suggests suitability for preclinical studies, whereas data gaps for other analogs limit direct comparisons .
Biological Activity
2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrimidine hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structural features, particularly the trifluoromethyl group and piperidine moiety, suggest significant biological activity, making it a candidate for further investigation in various therapeutic areas.
The molecular formula of 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidine hydrochloride is C10H11F3N2·HCl. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development.
| Property | Value |
|---|---|
| Molecular Weight | 232.66 g/mol |
| IUPAC Name | 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrimidine hydrochloride |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidine hydrochloride is hypothesized to involve its interaction with specific receptors or enzymes. The trifluoromethyl group may facilitate binding to hydrophobic pockets in proteins, while the piperidine ring could participate in hydrogen bonding with active site residues.
Biological Activity
Research has demonstrated that compounds similar to 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidine exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some pyrimidine derivatives have been identified as potential anticancer agents through inhibition of cell proliferation.
- Neurological Effects : The piperidine moiety is often associated with neuroactive properties, suggesting potential applications in treating neurological disorders.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of several pyrimidine derivatives, including those with trifluoromethyl substitutions. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, supporting the potential use of 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidine hydrochloride as an antimicrobial agent . -
Anticancer Activity :
In vitro studies on similar compounds demonstrated their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase . -
Neuroprotective Effects :
Research on piperidine derivatives has shown promise in neuroprotection against oxidative stress-induced neuronal death, indicating a potential role for 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidine hydrochloride in treating neurodegenerative diseases .
Research Findings
Recent studies have focused on the synthesis and evaluation of biological activity for compounds related to 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidine hydrochloride:
| Study Focus | Findings |
|---|---|
| Antimicrobial Testing | Effective against Gram-positive bacteria |
| Cytotoxicity Assays | Induced apoptosis in cancer cell lines |
| Neuroprotection Studies | Reduced oxidative stress markers |
Q & A
Q. What are the standard synthetic routes for 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrimidine hydrochloride, and what reaction conditions are critical for achieving high purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting halogenated pyrimidine intermediates (e.g., 2-chloro-5-(trifluoromethyl)pyrimidine) with piperidine derivatives under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates the substitution of chlorine with the piperidine moiety . Post-reaction, hydrochloric acid is used to form the hydrochloride salt. Key parameters include:
- Temperature : 80–100°C for 12–24 hours to ensure completion.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Purification : Column chromatography or recrystallization improves purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify structural features, such as the piperidine ring protons (δ 1.5–3.0 ppm) and pyrimidine aromatic protons (δ 8.0–9.0 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water gradient .
Q. How do the hydrochloride salt form and trifluoromethyl group influence solubility and stability?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances water solubility via protonation of the piperidine nitrogen. The trifluoromethyl group increases lipophilicity, requiring balanced solvent systems (e.g., DMSO:water mixtures) for in vitro assays .
- Stability : Store at –20°C under desiccation to prevent hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 1 month) monitor decomposition via HPLC .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential HCl vapor release during salt formation.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in Suzuki-Miyaura reactions for pyrimidine intermediates .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions and improving yield (e.g., 75% → 90%) .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters like stoichiometry, temperature, and solvent ratios .
Q. What advanced analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signals in complex heterocycles.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and validate experimental data .
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and salt formation .
Q. What in vitro and in vivo models are appropriate for studying its biological activity?
- Methodological Answer :
- Target Identification : Screen against kinase or GPCR libraries using fluorescence polarization assays.
- Cell-Based Assays : Use HEK293 or CHO cells transfected with target receptors to measure IC₅₀ values.
- Rodent Models : Assess pharmacokinetics (e.g., Cmax, t½) in Sprague-Dawley rats via oral/intravenous administration .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- MD Simulations : Molecular dynamics (e.g., GROMACS) models protein-ligand interactions under physiological conditions.
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects.
- Off-Target Screening : Use thermal shift assays (TSA) to evaluate binding to unintended targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
